molecular formula C22H17BrN2OS2 B2501304 (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone CAS No. 370843-16-6

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone

Cat. No.: B2501304
CAS No.: 370843-16-6
M. Wt: 469.42
InChI Key: QMQIECILIAUAIX-UHFFFAOYSA-N
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Description

The compound (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone features a fused thienoquinoline core substituted with an amino group, a thiophen-2-yl moiety, and a 4-bromophenyl methanone. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs offer insights into its likely properties.

Properties

IUPAC Name

(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2OS2/c23-13-9-7-12(8-10-13)20(26)21-19(24)18-17(16-6-3-11-27-16)14-4-1-2-5-15(14)25-22(18)28-21/h3,6-11H,1-2,4-5,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQIECILIAUAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)Br)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure

The compound can be described by the following structural formula:

C22H18BrN3OS2\text{C}_{22}\text{H}_{18}\text{BrN}_3\text{OS}_2

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity , alongside other biological properties. Below are the key findings related to its biological activity:

Anticancer Properties

  • Mechanism of Action : The compound has been shown to act as a dual inhibitor of topoisomerase I and II, which are critical enzymes involved in DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies using various cancer cell lines such as MCF-7 (breast cancer) demonstrated that the compound induces G2/M phase cell cycle arrest and promotes apoptosis through pathways involving cleaved caspase-3 and LC3A/B levels .
  • Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. For example, it was found to significantly impair cell migration and colony formation in MCF-7 cells .

Other Pharmacological Activities

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may selectively inhibit COX-2 over COX-1, indicating potential anti-inflammatory properties that could complement its anticancer effects .
  • Antimicrobial Activity : While specific data on antimicrobial activity is limited for this compound, related thienoquinoline derivatives have shown promising antibacterial and antifungal activities .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerDual topoisomerase I and II inhibition
CytotoxicityIC50 values in low micromolar range
Cell Cycle ArrestInduces G2/M phase arrest
ApoptosisIncreased cleaved caspase-3 levels
Anti-inflammatorySelective COX-2 inhibition
AntimicrobialPotential activity indicated in related compounds

Case Studies and Research Findings

  • In Vitro Studies : A series of studies highlighted the compound's ability to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. The use of acridine orange staining confirmed autophagic processes alongside apoptosis .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of the compound with target proteins involved in cancer progression, supporting its potential as a lead candidate for further development in anticancer therapies .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thiophenyl and bromophenyl moieties can enhance biological activity, suggesting avenues for optimization in drug design .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Modifications

Thieno[2,3-b]quinoline vs. Thieno[2,3-b]pyridine Derivatives
  • Target Compound: Contains a tetrahydrothieno[2,3-b]quinoline core, which introduces partial saturation (5,6,7,8-tetrahydro) to the quinoline ring, likely enhancing conformational flexibility .
  • Analog from : 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone (CAS 445268-78-0) replaces the quinoline with a pyridine ring, reducing ring size and aromaticity. This modification may alter π-stacking interactions and solubility (C21H15BrN2O2S, MW 447.33) .
Substituent Effects on the Heterocycle
  • Thiophen-2-yl vs. Pyridinyl/Benzothiazole Substituents :
    • The target compound’s thiophen-2-yl group (electron-rich sulfur heterocycle) contrasts with pyridinyl (: C23H18FN3OS, MW 403.48) and benzothiazole (: C33H32N2O10S3, MW 712.81). Thiophene’s lower electronegativity compared to pyridine may enhance electron-donating capacity, influencing redox properties or receptor binding .

Aryl Methanone Variations

4-Bromophenyl vs. Halogenated/Substituted Phenyl Groups
  • 4-Bromophenyl (Target): Bromine’s strong electron-withdrawing effect and steric bulk may stabilize the methanone moiety and influence intermolecular interactions (e.g., halogen bonding).
  • 4-Fluorophenyl () : Fluorine’s smaller size and electronegativity reduce steric hindrance and alter electronic effects (C23H18FN3OS, MW 403.48) .
  • 4-Chlorophenyl () : Chlorine’s intermediate electronegativity balances electronic and steric effects (e.g., 2-[(4-bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one, CAS 500143-77-1) .

Physicochemical Properties

Molecular Weight and Solubility Trends
Compound Type Molecular Formula Molecular Weight Key Substituents Notes
Target Compound Not explicitly provided ~500–550 (est.) Thiophen-2-yl, 4-Bromophenyl High MW may reduce solubility.
(Pyridinyl analog) C23H18FN3OS 403.48 3-Pyridinyl, 4-Fluorophenyl Lower MW, fluorine enhances polarity .
(Pyridine core) C21H15BrN2O2S 447.33 4-Methoxyphenyl, 4-Bromophenyl Methoxy group increases solubility .
(Benzothiazole analog) C33H32N2O10S3 712.81 Benzothiazole, tetra-O-acetylglucose Glycosylation enhances hydrophilicity .
Melting Points and Stability
  • Simpler Thiophene Analog (): 2-Amino-3-(4-bromobenzoyl)thiophene (CAS 399043-24-4) has a melting point of 180–184°C, suggesting the target compound’s extended conjugation and saturation may increase thermal stability .

Research Implications and Gaps

  • Materials Science : The thiophene-bromophenyl combination suggests utility in organic semiconductors, leveraging sulfur’s conductivity and bromine’s polarizability.

Q & A

Q. Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves condensation of a thienoquinoline intermediate with 4-bromobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include cyclization of the thiophene-quinoline core and subsequent coupling with the bromophenyl ketone moiety. Reaction yields depend on temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. Advanced: How can catalytic systems be optimized for the cyclization step?

Transition metals like palladium or nickel catalysts (e.g., Pd(PPh₃)₄, NiCl₂(dppe)) improve cyclization efficiency by facilitating C–C bond formation. Silver or rhodium catalysts may also assist in silylene transfer reactions for strained ring systems. Optimization requires screening solvent polarity (DMF vs. THF), ligand ratios, and reaction times (12–24 hrs) to minimize byproducts .

Structural Characterization

Q. Basic: What spectroscopic techniques confirm the compound’s structure?

Essential methods include:

  • ¹H/¹³C NMR : To verify aromatic proton environments and substituent integration.
  • HRMS : For exact mass validation (e.g., molecular ion peak matching C₂₃H₁₈BrN₃OS₂).
  • IR : To identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3400 cm⁻¹) stretches .

Q. Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the tetrahydrothienoquinoline core?

Single-crystal X-ray diffraction determines bond angles, torsion angles, and hydrogen-bonding networks. For example, similar quinoline derivatives show planar thiophene rings with dihedral angles <10° relative to the quinoline plane. Cryogenic cooling (100 K) enhances resolution to <0.8 Å .

Biological Activity & Mechanisms

Q. Basic: What biological activities are reported for related thienoquinoline derivatives?

Analogous compounds exhibit:

SubstituentActivityReference
4-FluorophenylKinase inhibition (IC₅₀: 0.2 µM)
4-ChlorophenylAntitumor (HeLa cell IC₅₀: 5 µM)
Thiophene-modifiedAntimicrobial (MIC: 8 µg/mL)

Q. Advanced: What strategies elucidate binding mechanisms with kinase targets?

Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to map active-site interactions. For example, replacing the 4-bromophenyl group with 4-fluorophenyl in analogs reduces steric hindrance, improving binding affinity by 30% .

Data Analysis & Contradictions

Q. Advanced: How should researchers address discrepancies in biological activity data across analogs?

  • Substituent Effects : Compare electronic (Hammett σ values) and steric (Taft parameters) properties.
  • Purity : Validate via HPLC (>98% purity) to exclude impurities skewing IC₅₀ values.
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

Stability & Functionalization

Q. Basic: How is the stability of the bromophenyl ketone group assessed under varying pH?

Conduct accelerated degradation studies (pH 1–13, 40°C). The ketone group in similar compounds shows hydrolysis resistance at pH 7–9 but degrades at pH <2 (t₁/₂: 12 hrs) via acid-catalyzed cleavage .

Q. Advanced: What methodologies enable site-selective functionalization of the thiophene ring?

Use directed ortho-metalation (e.g., LDA/THF, −78°C) to introduce electrophiles at the 5-position. Copper-mediated Ullmann coupling can attach aryl halides without disrupting the quinoline core .

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